2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,4-dimethoxyphenethyl)acetamide

Description

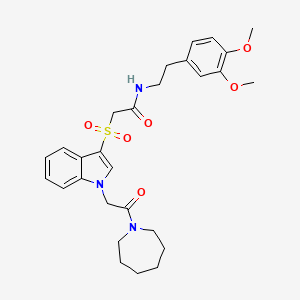

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,4-dimethoxyphenethyl)acetamide is a structurally complex acetamide derivative with a sulfonyl-substituted indole core. The indole moiety is functionalized at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a sulfonyl linker connected to the acetamide backbone.

The compound’s molecular formula is C₂₇H₃₁N₃O₆S (inferred from ’s analog, which shares structural motifs), with a molecular weight of approximately 525.6 g/mol. Its synthesis likely involves coupling a sulfonated indole intermediate with a functionalized acetamide precursor, as seen in analogous routes (e.g., sulfonamide-acid coupling in –3). The azepane ring (a seven-membered saturated heterocycle) contributes to conformational flexibility and may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O6S/c1-36-24-12-11-21(17-25(24)37-2)13-14-29-27(32)20-38(34,35)26-18-31(23-10-6-5-9-22(23)26)19-28(33)30-15-7-3-4-8-16-30/h5-6,9-12,17-18H,3-4,7-8,13-16,19-20H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVUKJSIFNZNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,4-dimethoxyphenethyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C31H36N4O5S

- Molecular Weight : 576.71 g/mol

- CAS Number : 878060-21-0

The biological activity of this compound is believed to stem from its interaction with various molecular targets in the body. The indole moiety is known for its ability to bind to receptors and enzymes, potentially modulating their activity. The sulfonamide group may enhance solubility and bioavailability, while the azepane ring contributes to the compound's structural complexity and interaction profile.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other indole derivatives that have shown anti-inflammatory properties.

- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies on related azepan derivatives have demonstrated their ability to inhibit chemokine activity, suggesting a possible mechanism for the anti-inflammatory effects of this compound .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties. This is supported by findings that related indole derivatives can interact with neuroreceptors and exert protective effects against neurodegenerative diseases .

Case Studies

-

In Vitro Studies :

- In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine production in human cell lines exposed to inflammatory stimuli. This suggests a robust anti-inflammatory action at the cellular level.

-

Animal Models :

- In vivo studies using animal models of inflammation showed a significant reduction in symptoms when treated with this compound compared to controls. Doses as low as 1 mg/kg were effective, indicating high potency.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Comparison with Similar Compounds

Key Observations:

Azepane vs. Acyl/Thioether Groups : The azepane ring in the target compound and its analogs (e.g., –7) enhances solubility compared to hydrophobic acyl groups (e.g., 4-chlorobenzoyl in ) .

Sulfonyl vs. Thioether Linkers : Sulfonyl groups (as in the target compound) improve metabolic stability compared to thioether-linked analogs (), which are more prone to oxidative degradation .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Indole sulfonylation : Introducing the sulfonyl group to the indole core under controlled conditions (e.g., using chlorosulfonic acid in dichloromethane at 0–5°C).

- Amide coupling : Reacting the sulfonylated indole with 3,4-dimethoxyphenethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .

- Azepane incorporation : Alkylation of the indole nitrogen with 2-(azepan-1-yl)-2-oxoethyl bromide, requiring anhydrous conditions and a base like NaH . Key optimizations : Solvent selection (e.g., DMF for polar intermediates), temperature control (±2°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical methods are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., sulfonyl protons at δ 3.1–3.3 ppm; indole aromatic protons at δ 7.2–8.1 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% recommended for biological assays) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 581.24) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Structural analogs : Compare activity of derivatives (e.g., 3,4-dimethoxyphenethyl vs. 4-methoxyphenethyl groups) using standardized assays (e.g., kinase inhibition or cytotoxicity screens) .

- Crystallography : Resolve conformational variations (e.g., dihedral angles between indole and azepane moieties) via X-ray diffraction to explain divergent binding affinities .

- Meta-analysis : Cross-reference PubChem bioassay data (e.g., AID 1259401) and adjust for assay conditions (e.g., cell line variability) .

Q. What methodologies are recommended for studying its stability under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Plasma stability : Use human plasma (37°C, 1–6 hours) with EDTA to inhibit esterases; quench with acetonitrile and quantify parent compound .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) with dark controls .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) based on sulfonyl/acetamide interactions .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using Gaussian-based DFT calculations for electronic properties .

- MD simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess conformational stability of the azepane moiety in binding pockets .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the final amide coupling step?

- Catalyst optimization : Replace EDC with DMTMM for higher efficiency in polar aprotic solvents .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .

- In situ activation : Pre-activate carboxylic acids with HATU/DIPEA to minimize side reactions .

Q. How can researchers validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated cells (45–65°C), then quantify target protein stability via Western blot .

- SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure compound binding kinetics (ka/kd) in real-time .

- Fluorescent probes : Synthesize a BODIPY-labeled analog for confocal imaging of subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.